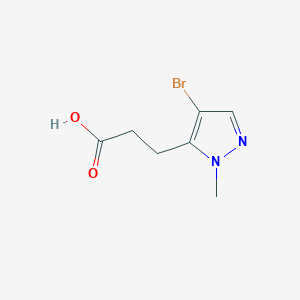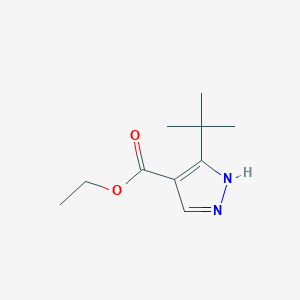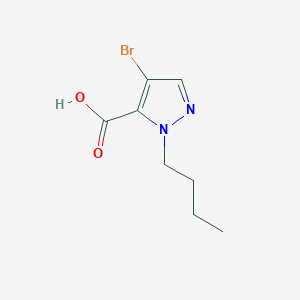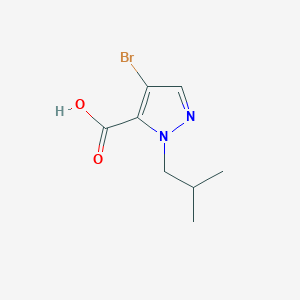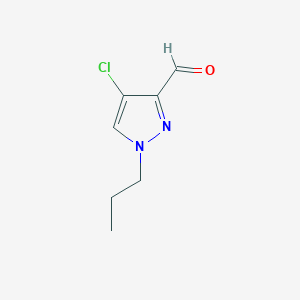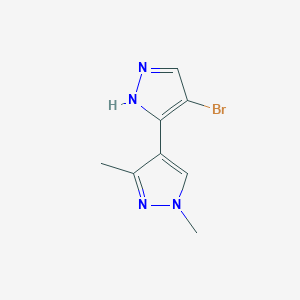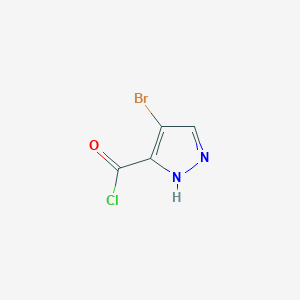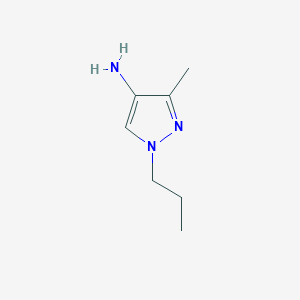
3-methyl-1-propyl-1H-pyrazol-4-amine
Descripción general
Descripción
3-methyl-1-propyl-1H-pyrazol-4-amine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPA in the scientific community.
Mecanismo De Acción
The exact mechanism of action of MPA is not fully understood. However, it is believed that MPA exerts its therapeutic effects by modulating various signaling pathways in cells. For example, in cancer cells, MPA has been shown to activate the p53 pathway, which leads to apoptosis. In neurology, MPA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects. In cancer cells, MPA has been shown to induce apoptosis by activating the p53 pathway. In neurology, MPA has been shown to increase the levels of BDNF, which is involved in neuronal growth and survival. In psychiatry, MPA has been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPA in lab experiments is its high purity and stability. MPA can be easily synthesized and purified, which makes it an ideal compound for scientific research. However, one of the limitations of using MPA in lab experiments is its potential toxicity. MPA has been shown to have cytotoxic effects in certain cell types, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of MPA. One direction is to explore its potential therapeutic applications in other fields of medicine, such as cardiology and immunology. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more effective therapies. Additionally, the development of new synthesis methods for MPA may lead to the production of more potent and selective compounds.
Aplicaciones Científicas De Investigación
MPA has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and psychiatry. In cancer research, MPA has been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. In neurology, MPA has been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease. In psychiatry, MPA has been studied for its potential antidepressant effects.
Propiedades
IUPAC Name |
3-methyl-1-propylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-4-10-5-7(8)6(2)9-10/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJYIHVZMQPOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-propyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




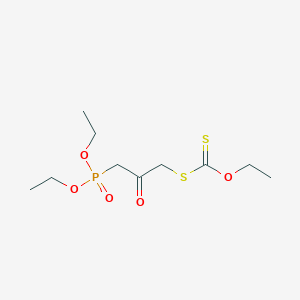
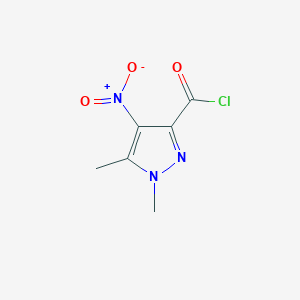
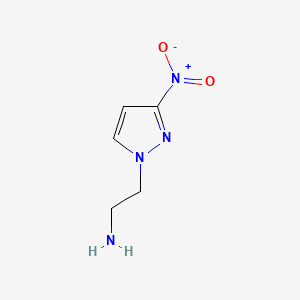
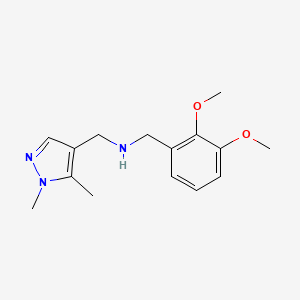
![6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3197615.png)
